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Compound of Interest

Compound Name: INCB38579

Cat. No.: B15609461

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug
INCB062079, focusing on its molecular target, mechanism of action, and preclinical and clinical
evaluation. The information is curated to support researchers and professionals in the field of
oncology and drug development.

Executive Summary

INCB062079 is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast
Growth Factor Receptor 4 (FGFR4).[1][2] Dysregulation of the FGF19-FGFR4 signaling axis
has been implicated in the pathogenesis of various cancers, most notably hepatocellular
carcinoma (HCC) with FGF19 gene amplification.[3][4][5] INCB062079 covalently binds to a
unique cysteine residue (Cys552) in the active site of FGFR4, leading to the inhibition of its
kinase activity and downstream signaling pathways.[1][3] This targeted approach has
demonstrated anti-tumor efficacy in preclinical models and has been evaluated in a Phase |
clinical trial.

The Molecular Target: FGFR4

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding
its primary ligand, Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various
physiological processes, including bile acid metabolism.[2][5] However, aberrant activation of
the FGF19-FGFR4 pathway is a known oncogenic driver in a subset of cancers.[3][4]
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Amplification of the FGF19 gene, leading to its overexpression, is observed in approximately
10% of hepatocellular carcinomas.[3][4] This results in constitutive activation of FGFRA4,
promoting tumor cell proliferation, survival, and angiogenesis.[1][4]

Mechanism of Action

INCB062079 is designed as a highly selective and irreversible inhibitor of FGFRA4. Its
mechanism of action is centered on the covalent modification of Cysteine 552 (Cys552), a non-
conserved amino acid residue within the ATP-binding pocket of FGFR4.[1][3] This targeted
covalent inhibition leads to the blockade of FGFR4 autophosphorylation and the subsequent
inactivation of downstream signaling cascades.[1][3]

Signaling Pathway

The binding of FGF19 to the FGFR4/[3-klotho co-receptor complex initiates a signaling cascade
that promotes cell proliferation and survival. INCB062079 effectively abrogates this pathway.
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Figure 1: FGF19-FGFR4 Signaling Pathway and INCB062079 Inhibition.

Quantitative Preclinical Data
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INCB062079 has demonstrated potent and selective inhibition of FGFR4 in a variety of
preclinical assays.

Parameter Value Assay Type Reference
IC50 1.2 nM Biochemical Assay [6]
Selectivity vs. _ _

>250-fold Biochemical Assay [3]
FGFR1/2/3
Selectivity vs. Kinase ) )

>800-fold Biochemical Assay [3]
Panel
EC50 (FGF19-

<200 nM Cell-based Assay [3][6]
dependent cells)
EC50 (FGF19-
) >5000 nM Cell-based Assay [31[6]
independent cells)
In Vivo Efficacious

10-30 mg/kg BID Xenograft Models [3]

Dose

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to
characterize INCB062079.

Biochemical Kinase Assay
Objective: To determine the in vitro potency of INCB062079 against FGFRA4.

Methodology: A common method is a luminescence-based kinase assay, such as ADP-Glo™.

¢ Reaction Setup: Recombinant human FGFR4 enzyme is incubated with a specific substrate
and ATP in a kinase assay buffer.

¢ Inhibitor Addition: Serial dilutions of INCB062079 are added to the reaction mixture.

o Kinase Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C)
for a specific duration (e.g., 60 minutes).
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e ADP Detection: ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the
remaining ATP.

» Signal Generation: A kinase detection reagent is then added to convert the generated ADP
back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

o Data Analysis: The luminescence is measured using a plate reader. The IC50 value is
calculated by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

Prepare Reaction Mix:
FGFR4 Enzyme AAdINCBO52078 Incubate at 30°C Add ADP-Glo™ Reagent Incubate at RT addiinass Read Luminescence Calculate IC50
Substrate (Serial Dilutions) Detection Reagent
ATP

Click to download full resolution via product page

Figure 2: Workflow for a typical biochemical kinase assay.

Cellular Autophosphorylation Assay

Objective: To assess the ability of INCB062079 to inhibit FGFR4 autophosphorylation in a
cellular context.

Methodology: Western blotting is a standard technique for this purpose.

e Cell Culture: Human hepatocellular carcinoma (HCC) cell lines with known FGF19
amplification (e.g., Hep3B, Huh7) are cultured to a suitable confluency.

e Serum Starvation: Cells are serum-starved to reduce basal receptor tyrosine kinase activity.

« Inhibitor Treatment: Cells are pre-treated with varying concentrations of INCB062079 for a
defined period.

e Ligand Stimulation: Cells are then stimulated with recombinant human FGF19 to induce
FGFR4 autophosphorylation.

o Cell Lysis: Cells are lysed to extract total protein.
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o Protein Quantification: The protein concentration of the lysates is determined.

o SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE,
transferred to a membrane, and probed with antibodies specific for phosphorylated FGFR4
(p-FGFR4) and total FGFRA4.

o Detection and Analysis: The bands are visualized, and the signal intensity is quantified to
determine the extent of inhibition of FGFR4 phosphorylation.

Cell Viability Assay

Objective: To evaluate the effect of INCB062079 on the proliferation of cancer cell lines.
Methodology: Assays such as CellTiter-Glo® or MTS are commonly used.

Cell Seeding: Cancer cell lines with and without FGF19-FGFR4 pathway dependency are
seeded in multi-well plates.

Compound Treatment: After allowing the cells to adhere, they are treated with a range of
INCB062079 concentrations.

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g.,
72 hours).

Reagent Addition: A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) is
added to each well.

Signal Measurement: The resulting luminescent or colorimetric signal, which is proportional
to the number of viable cells, is measured.

Data Analysis: The EC50 value is determined by plotting cell viability against the drug
concentration.

In Vivo Xenograft Studies

Obijective: To assess the anti-tumor efficacy of INCB062079 in a living organism.
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Methodology: Subcutaneous xenograft models in immunocompromised mice are frequently

utilized.

Cell Implantation: HCC cells with FGF19 amplification are implanted subcutaneously into
immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment Administration: Once tumors reach a predetermined volume, mice are randomized
into vehicle control and treatment groups. INCB062079 is administered orally at various
doses (e.g., 10-30 mg/kg, twice daily).[3]

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the
study.

Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to
assess target engagement and downstream pathway modulation.

Efficacy Evaluation: The anti-tumor activity is evaluated by comparing the tumor growth in
the treated groups to the control group.

Covalent Target Engagement Proteomics

Objective: To confirm the covalent binding of INCB062079 to Cys552 of FGFRA4.

Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based

proteomic approach is employed.

Sample Preparation: Cells or tissues treated with INCB062079 are lysed, and the proteome
is extracted.

Protein Digestion: Proteins are digested into peptides using an enzyme like trypsin.

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and
analyzed by tandem mass spectrometry.

Data Analysis: The MS/MS spectra are searched against a protein database to identify
peptides. The mass shift corresponding to the adduction of INCB062079 to the peptide
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containing Cys552 is specifically looked for to confirm covalent binding.

Clinical Evaluation

A first-in-human, Phase | clinical trial (NCT03144661) was conducted to evaluate the safety,
tolerability, pharmacokinetics, and preliminary efficacy of INCB062079 in patients with
advanced solid tumors, including HCC.[2][7] The study involved a dose-escalation phase
starting at 10 mg once daily.[7][8] While the trial was terminated early due to slow patient
accrual, it provided valuable insights into the clinical profile of INCB062079.[2] The most
common treatment-related adverse event was diarrhea.[7][8] Pharmacodynamic assessments
showed evidence of target engagement, with increases in plasma FGF19 and bile acid
synthesis markers.[7][8]

Conclusion

INCB062079 is a selective, covalent inhibitor of FGFR4 that has shown promise in preclinical
models of cancers driven by aberrant FGF19-FGFR4 signaling. Its well-defined mechanism of
action and targeted approach represent a rational strategy for treating a genetically defined
subset of patients. While clinical development was halted, the data generated for INCB062079
contribute significantly to the understanding of FGFR4 as a therapeutic target in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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